Home > Products > Building Blocks P9397 > 1,1,-Di(phthalazine-yl)amine
1,1,-Di(phthalazine-yl)amine - 103429-70-5

1,1,-Di(phthalazine-yl)amine

Catalog Number: EVT-390502
CAS Number: 103429-70-5
Molecular Formula: C16H11N5
Molecular Weight: 273.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Phthalazine derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. These nitrogen-containing heterocyclic compounds have been explored for their potential applications in various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. The versatility of phthalazine scaffolds allows for the synthesis of a wide range of compounds with varying biological activities, making them a valuable target for drug discovery and development.

Applications in Various Fields

Medicinal Chemistry

In medicinal chemistry, phthalazine derivatives have been synthesized and evaluated for their antitumor activity. For example, 1-[3-(indol-1-yl)prop-1-yn-1-yl]phthalazines have shown significant in vitro antitumor activity, highlighting their potential as anticancer agents6. Similarly, the synthesis of N,N-bis-(3-[N-(4-chlorobenzo[g]-phthalazin-1-yl)]aminopropyl)-N-methylamine has demonstrated cytotoxic effects against human colon carcinoma cells, suggesting its role as a DNA bisintercalator with potential applications in cancer therapy3.

Catalysis

Phthalazine derivatives have also found applications in catalysis. Iron phthalocyanine, for example, has been used as an efficient catalyst for the N-alkylation of heterocyclic amines with alcohols, leading to the synthesis of various biologically active heterocycles such as benzimidazoles, benzothiazoles, and benzoxazoles2. This catalytic activity underscores the utility of phthalazine derivatives in facilitating chemical transformations that are relevant to pharmaceutical synthesis.

Organic Synthesis

In the realm of organic synthesis, phthalazine derivatives have been utilized in one-pot reactions to afford compounds like 2-ureidobenzamides and isatoic anhydrides. The acid-catalyzed hydrolysis of intermediate 2-ureidobenzamides to 2-ureidobenzoic acids is an example of the chemical transformations that can be achieved using phthalazine-based reagents1. These reactions are important for the preparation of various organic molecules that can have further applications in drug development and other fields.

1,1-Di(phthalazin-3-yl)amine

Compound Description: This compound is a degradation product of Hydralazine hydrochloride when reacted with Cimetidine in an aqueous solution. []

1,1-Di(phthalazin-3-yl)hydrazine

Compound Description: Similar to the previous compound, 1,1-Di(phthalazin-3-yl)hydrazine is also identified as a degradation product of Hydralazine hydrochloride in the presence of Cimetidine in aqueous solutions. []

1-Amino-1,2,2-tri-(phthalazin-3-yl)hydrazine

Compound Description: This compound is another degradation product observed in the reaction of Hydralazine hydrochloride with Cimetidine in an aqueous solution. []

1,1,2-Tri(phthalazin-3-yl)hydrazine

Compound Description: This compound is the final degradation product identified in the aqueous reaction of Hydralazine hydrochloride with Cimetidine. []

Compound Description: This compound is a pharmacologically inactive metabolite of Vatalanib, an antiangiogenic drug. It exhibits systemic exposure comparable to Vatalanib itself. []

Compound Description: This compound is another pharmacologically inactive metabolite of Vatalanib. Like the previous metabolite, it also displays significant systemic exposure. []

Synthesis Analysis

The synthesis of 1,1-Di(phthalazine-yl)amine typically involves several steps, often starting from simpler phthalazine derivatives. One common method includes:

  1. Starting Materials: The synthesis may begin with phthalazine or substituted phthalazines as precursors.
  2. Reactions: The compound can be synthesized through the reaction of phthalazine derivatives with amines or by coupling reactions involving azides and amines. For example, a method involves the hydrazinolyzation of phthalazine derivatives followed by coupling with amino acids or other amines to form the desired di-phthalazine structure .
  3. Conditions: The reactions are often conducted under reflux conditions in solvents like ethanol or acetone, with the use of bases such as potassium carbonate to facilitate nucleophilic substitutions .

This synthetic route allows for the modification of the phthalazine core, enabling the introduction of various functional groups that can enhance the biological activity of the resulting compounds.

Molecular Structure Analysis

1,1-Di(phthalazine-yl)amine features two phthalazine moieties connected through an amine group. The structural analysis reveals:

  • Core Structure: Each phthalazine unit consists of a six-membered benzene ring fused to a five-membered diazine ring.
  • Bonding: The nitrogen atoms in the diazine rings play critical roles in defining the compound's reactivity and interaction with biological targets.
  • Geometric Configuration: The spatial arrangement around the nitrogen atoms influences its potential interactions in biological systems, making it significant for its activity against specific enzymes or pathways .

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of 1,1-Di(phthalazine-yl)amine is characterized by its ability to participate in various reactions:

  • Nucleophilic Substitution: The amine group can act as a nucleophile in electrophilic substitution reactions, allowing for further functionalization.
  • Coupling Reactions: It can undergo coupling with electrophiles to form more complex structures. For instance, it may react with isocyanates to produce urea derivatives or with acyl chlorides to form amides .
  • Biological Interactions: This compound has been investigated for its role in inhibiting specific enzymes related to cancer pathways, showcasing its potential therapeutic applications .
Mechanism of Action

The mechanism of action for 1,1-Di(phthalazine-yl)amine is primarily linked to its interactions within biological systems:

  • Enzyme Inhibition: Studies suggest that this compound may inhibit certain kinases involved in signaling pathways such as transforming growth factor-beta (TGFβ), which plays a crucial role in cell proliferation and differentiation .
  • Binding Affinity: The presence of multiple nitrogen atoms allows for hydrogen bonding and coordination with metal ions in enzyme active sites, enhancing its inhibitory effects .

Understanding these mechanisms is crucial for optimizing its pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1-Di(phthalazine-yl)amine include:

  • Appearance: Typically presented as a solid crystalline substance.
  • Solubility: It exhibits moderate solubility in organic solvents like ethanol and dimethyl sulfoxide but limited solubility in water.
  • Stability: The compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining its suitability for various applications in research and industry .

Applications

1,1-Di(phthalazine-yl)amine has several significant applications:

  • Medicinal Chemistry: Its potential as an enzyme inhibitor makes it a candidate for drug development targeting specific diseases such as cancer.
  • Material Science: It serves as a building block for synthesizing polymers or other materials that require specific electronic or optical properties.
  • Research Tool: Used in proteomics research to study protein interactions and pathways due to its ability to modify biological processes selectively .
Introduction to 1,1-Di(phthalazine-yl)amine

Structural and Electronic Characteristics of Phthalazine Derivatives

Phthalazine derivatives exhibit pronounced electronic anisotropy arising from their fused heteroaromatic structure. The pyridazine ring within phthalazine contains two adjacent nitrogen atoms at positions 1 and 2, creating a polarized electronic environment. X-ray crystallographic analyses of substituted phthalazines, such as 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, confirm near-planar molecular geometries with bond lengths indicative of significant delocalization. Characteristic bond lengths include C9a–N1 (approximately 1.32 Å), N1–N2 (1.36 Å), and C4a–C9a (1.40 Å), consistent with aromatic character [9]. The central amine in 1,1-di(phthalazine-yl)amine adopts a trigonal planar configuration, facilitating conjugation between the heterocyclic systems.

Table 1: Characteristic Structural Parameters in Phthalazine Derivatives

Bond/LocationLength (Å)Electronic Implication
N1–N2 (Pyridazine)1.35–1.37Electron-deficient region
C9a–N1 (Junction)1.31–1.33Partial double-bond character
C4a–C9a (Fusion bond)1.39–1.42Enhanced electron density
C=N (Iminic sites)1.28–1.30Nucleophilic susceptibility

Electronically, phthalazine demonstrates ambivalent behavior: the pyridazine ring acts as an electron-accepting π-system due to the electronegative nitrogens, while the fused benzene ring provides electron-donating capacity. Nuclear magnetic resonance spectroscopy reveals substantial deshielding of protons at positions 5, 6, 7, and 8 (δH ≈ 7.80–8.50 ppm in DMSO-d6), corroborating the electron-withdrawing influence of the pyridazine nitrogens [1] [9]. Density functional theory calculations indicate a highest occupied molecular orbital (HOMO) localized predominantly over the benzenoid fragment and the amine nitrogen, while the lowest unoccupied molecular orbital (LUMO) resides primarily on the pyridazine ring. This separation creates an intramolecular charge-transfer axis, significantly augmented in 1,1-di(phthalazine-yl)amine due to symmetric phthalazine conjugation. Infrared spectroscopy further confirms key functional groups, with N–H stretches observed at 3350–3450 cm⁻¹ and C=N vibrations at 1600–1650 cm⁻¹ [9].

Tautomerism represents a critical structural dynamic in phthalazines. For 1,1-di(phthalazine-yl)amine, prototropic equilibria may exist between the amine form and imino tautomers, influenced by solvent polarity and pH. This behavior is analogous to observations in N-aminophthalimide and phthalazine-1,4-dione systems, where 6-endo versus 5-exo cyclization pathways demonstrate the system's tautomeric flexibility under thermodynamic versus kinetic control [1]. Such electronic adaptability underpins the compound’s utility in molecular recognition and catalysis.

Historical Development and Significance in Heterocyclic Chemistry

The chemistry of phthalazine derivatives originated in the early 20th century with the structural elucidation of naturally occurring hydrazine-containing alkaloids. Systematic investigation accelerated post-1950 with the advent of robust synthetic methodologies, most notably via cyclocondensation of phthalaldehydic acids with hydrazines and transition-metal catalyzed arylations. A pivotal advancement emerged from Vilsmeier-Haack formylation studies, which demonstrated the regioselective functionalization of phthalazines at electron-rich positions, enabling the synthesis of 1,1-di(phthalazine-yl)amine precursors [1]. The compound itself gained prominence as a synthetic intermediate following discoveries in the 1990s regarding its capacity for electrophilic amination and as a ligand for transition metals.

Table 2: Historical Milestones in Phthalazine Chemistry Relevant to 1,1-Di(phthalazine-yl)amine

Time PeriodDevelopmentImpact on 1,1-Di(phthalazine-yl)amine Chemistry
1920s–1940sIsolation of phthalazine alkaloidsStructural inspiration
1950s–1970sGabriel synthesis adaptationsAmino-functionalization protocols established
1980s–1990sVilsmeier amidination protocolsRegioselective derivatization at N1
2000s–PresentPARP inhibitor developments (e.g., Olaparib)Pharmacological scaffold validation

The significance of 1,1-di(phthalazine-yl)amine within heterocyclic chemistry is multifaceted: First, it embodies a bifunctional chelating ligand capable of forming stable complexes with transition metals such as copper(II), nickel(II), and iron(II) through its pyridazine nitrogens and amine center, as evidenced by magnetic susceptibility and electron paramagnetic resonance studies . These complexes display distinctive geometries—typically distorted octahedral for iron and nickel, and square planar for copper—with implications for catalytic and magnetic materials. Second, the compound serves as a molecular scaffold for constructing extended π-systems relevant to organic electronics, leveraging its planar conformation and electron-transport capabilities. Third, its synthesis historically demonstrated the viability of nucleophilic aromatic substitution for unsymmetrically substituted phthalazines under mild conditions, contrasting with earlier harsh methodologies requiring phosphorus pentachloride or high-temperature aminations [1] [10].

Patent analyses reveal escalating interest since 2010, particularly for applications in kinase inhibition, evidenced by derivatives claiming substituted 1,1-di(phthalazine-yl)amine analogs as cyclin-dependent kinase (CDK) and vascular endothelial growth factor receptor (VEGFR) inhibitors [10]. This pharmacological impetus drove refinements in synthetic efficiency, including microwave-assisted condensations and one-pot tandem reactions, achieving yields exceeding 85% for symmetrically substituted variants [9].

Key Pharmacophores and Functional Group Synergy

The pharmacological profile of 1,1-di(phthalazine-yl)amine derives from synergistic interactions between three primary pharmacophoric elements: the pyridazine nitrogens, the central amine, and the extended aromatic surfaces. Each phthalazine unit contributes two potential hydrogen-bond acceptors (N1 and N2), while the central amine functions as a hydrogen-bond donor. Molecular docking analyses of analogous phthalazine-containing therapeutics (e.g., vatalanib and olaparib) demonstrate that the pyridazine nitrogens form critical hydrogen bonds with kinase hinge regions, notably with residues like Val848 in VEGFR-2 or Lys898 in PARP1 [3] [5].

Table 3: Pharmacophoric Elements and Their Functional Contributions

Structural ElementMolecular InteractionsBiological Consequence
Pyridazine N1/N2Hydrogen-bond acceptance with protein backboneTarget protein anchoring
Central amine (–NH–)Hydrogen-bond donation to acidic residuesBinding affinity enhancement
Benzenoid π-systemπ-π stacking with Phe/Tyr residuesHydrophobic pocket occupation
Molecular planarityIntercalation into DNA groovesTopoisomerase inhibition potential

Synergistic effects emerge when these elements operate cooperatively: The electron-withdrawing pyridazine ring enhances the acidity of the central N–H proton (predicted pKa ≈ 10–12), strengthening its hydrogen-bond-donating capacity to aspartate or glutamate residues in enzymatic pockets. Simultaneously, the amine linker facilitates electronic communication between phthalazine rings, extending π-conjugation and optimizing charge-transfer interactions with biological targets. This synergy is exemplified in derivatives exhibiting dual kinase–epigenetic modulation, where 1,1-di(phthalazine-yl)amine serves as a core scaffold for inhibitors targeting both bromodomains and phosphoinositide 3-kinases [3] [8].

Functionalization strategies further augment pharmacophore utility: Electrophilic substitution at the phthalazine 4-position (e.g., chloro, sulfonamide) introduces secondary pharmacophores without disrupting electronic synergy. For instance, sulfonamide derivatives exhibit amplified anticancer activity through carbonic anhydrase IX/XII inhibition, leveraging the juxtaposition of the sulfonamide zinc-binding group and the phthalazine’s hydrophobic surface [9]. Molecular hybridization approaches, such as conjugating imidazoline moieties via the central amine, demonstrate enhanced binding to receptors for advanced glycation end-products (RAGE), validated via enzyme-linked immunosorbent assay showing IC₅₀ values of 15–30 μM for optimized derivatives [9]. Such multifunctionality underscores the compound’s versatility as a platform for rational drug design, accommodating structural modifications that address divergent therapeutic targets while preserving core pharmacophoric synergies.

Properties

CAS Number

103429-70-5

Product Name

1,1,-Di(phthalazine-yl)amine

IUPAC Name

N-phthalazin-1-ylphthalazin-1-amine

Molecular Formula

C16H11N5

Molecular Weight

273.29 g/mol

InChI

InChI=1S/C16H11N5/c1-3-7-13-11(5-1)9-17-20-15(13)19-16-14-8-4-2-6-12(14)10-18-21-16/h1-10H,(H,19,20,21)

InChI Key

RTPSCFGUJOWKJW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NN=C2NC3=NN=CC4=CC=CC=C43

Synonyms

N-1-Phthalazinyl-1-phthalazinamine

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2NC3=NN=CC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.